7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate precursors to form the tetrazolo[1,5-a]pyrimidine core. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the tetrazolo[1,5-a]pyrimidine core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The hydroxy and methoxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares similar functional groups but lacks the tetrazolo[1,5-a]pyrimidine core.
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Contains similar phenyl ring substitutions but differs in its boronic acid functionality.
Uniqueness
The uniqueness of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its tetrazolo[1,5-a]pyrimidine core, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C13H13N5O5 |
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Molecular Weight |
319.27 g/mol |
IUPAC Name |
7-(4-hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5/c1-22-9-3-6(4-10(23-2)11(9)19)8-5-7(12(20)21)14-13-15-16-17-18(8)13/h3-5,8,19H,1-2H3,(H,20,21)(H,14,15,17) |
InChI Key |
ZQVFQQLKHZZYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C=C(NC3=NN=NN23)C(=O)O |
Origin of Product |
United States |
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